molecular formula C9H10N2O B1593621 N-Cyclopropylisonicotinamide CAS No. 25764-75-4

N-Cyclopropylisonicotinamide

Cat. No.: B1593621
CAS No.: 25764-75-4
M. Wt: 162.19 g/mol
InChI Key: PTRHJJHEZUMSQS-UHFFFAOYSA-N
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Description

N-Cyclopropylisonicotinamide is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol . Its structure features a pyridine (nicotinamide) core substituted with a cyclopropyl carboxamide group. This compound is provided as a high-purity material exclusively for research and development purposes. The cyclopropyl group is a moiety of significant interest in medicinal chemistry, valued for its ability to fine-tune the metabolic stability, hydrophobicity, and target-binding affinity of drug candidates by leveraging its unique stereoelectronic properties and high angle strain . While specific biological data for this compound may be limited, its structural framework is closely related to other nicotinamide derivatives that have been investigated for a wide range of pharmacological activities. For instance, isonicotinamide-based compounds are explored as orexin receptor antagonists for sleep disorders and neurological diseases , and other cyclopropylethyl-containing nicotinamide analogs have been studied as inhibitors of ethanol-metabolizing enzymes . Furthermore, nicotinamide derivatives are investigated as inhibitors of various enzymes, including SIRT1 and p38 MAPK, highlighting the versatility of this chemical scaffold in probing biological pathways . As such, this compound serves as a valuable building block for chemical synthesis and a potential precursor for developing novel therapeutic agents. This product is intended for research use only in laboratory settings and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(11-8-1-2-8)7-3-5-10-6-4-7/h3-6,8H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRHJJHEZUMSQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180436
Record name Isonicotinamide, N-cyclopropyl-
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Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25764-75-4
Record name Isonicotinamide, N-cyclopropyl-
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Record name 25764-75-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinamide, N-cyclopropyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N Cyclopropylisonicotinamide

General Synthetic Pathways for the Isonicotinamide (B137802) Scaffold

The construction of the isonicotinamide scaffold is a fundamental step in the synthesis of N-cyclopropylisonicotinamide and its derivatives. The most direct methods involve the formation of the amide bond, while other strategies focus on preparing and modifying precursor molecules.

The most common and direct method for synthesizing this compound is the condensation reaction between an isonicotinic acid derivative and cyclopropanamine. This reaction forms the core amide linkage of the target molecule. The process typically involves the activation of the carboxylic acid group of isonicotinic acid to facilitate the nucleophilic attack by the amine.

A general approach involves converting the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester. nih.gov For example, isonicotinic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form isonicotinoyl chloride. mdpi.commdpi.com This highly reactive intermediate is then coupled with cyclopropanamine, often in the presence of a base to neutralize the HCl byproduct, to yield this compound. mdpi.com

Alternatively, a wide array of coupling reagents can be used to facilitate the direct condensation of the carboxylic acid and amine, avoiding the need to isolate the reactive acyl chloride. nih.gov These reagents activate the carboxylic acid in situ. This is a common strategy in the synthesis of nicotinamide (B372718) and isonicotinamide derivatives. nih.gov

Table 1: Common Reagents for Amide Condensation

CategoryReagent/MethodDescriptionReference
Acid Halide FormationThionyl chloride (SOCl₂), Oxalyl chlorideConverts carboxylic acid to a highly reactive acyl chloride prior to reaction with the amine. mdpi.commdpi.com
CarbodiimidesEDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)A classic condensation approach, often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions. nih.gov
Lewis AcidsTitanium tetrachloride (TiCl₄)Mediates the direct condensation of carboxylic acids and amines, often performed in a solvent like pyridine (B92270) at elevated temperatures. nih.gov

The synthesis of this compound and its analogues often relies on the preparation of functionalized precursors and the subsequent interconversion of functional groups. fiveable.mesolubilityofthings.com Functional group interconversion (FGI) is a cornerstone of organic synthesis that allows for the strategic transformation of one functional group into another. fiveable.me

For the isonicotinamide scaffold, precursor synthesis might involve creating a pyridine ring with pre-installed functional groups that can later be modified. For instance, a halogen atom (e.g., Cl, Br) can be introduced onto the pyridine ring of isonicotinic acid. This halogenated precursor can then be subjected to amide condensation to form a halogenated this compound. The halogen then serves as a handle for further diversification through cross-coupling or substitution reactions. scispace.comvanderbilt.edu

Common functional group interconversions applicable to these precursors include:

Hydroxyl to Halide: Conversion of a hydroxyl group on the pyridine ring to a halide using reagents like SOCl₂ or PBr₃. fiveable.me

Nitrile to Carboxamide: Hydrolysis of a cyanopyridine precursor to the corresponding carboxamide.

Reduction of Nitro Groups: A nitro group on the pyridine ring can be reduced to an amino group, which can then be further functionalized.

These FGI strategies are crucial for accessing a diverse range of precursors that are not commercially available, thereby expanding the scope of possible analogues. vanderbilt.eduub.edu

Advanced Catalytic Approaches in Derivative Synthesis

To generate libraries of this compound derivatives for applications like drug discovery, advanced catalytic methods are employed to modify the core structure. These reactions offer efficient and selective ways to form new chemical bonds.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen (C-N) bonds. nih.govyoutube.com These reactions are widely used for the synthesis of arylamines and their derivatives. nih.gov In the context of this compound, this methodology can be used to introduce various nitrogen-based nucleophiles onto a halogenated or triflated version of the scaffold.

For example, 2-chloro-N-cyclopropylisonicotinamide could be coupled with a variety of primary or secondary amines, anilines, or N-heterocycles to generate a diverse set of 2-amino-substituted derivatives. The success of these reactions relies on the careful selection of the palladium catalyst, the supporting ligand, and the reaction conditions. youtube.comacs.org

Table 2: Representative Systems for Pd-Catalyzed C-N Cross-Coupling

Palladium SourceLigand TypeCommon SubstratesReference
Pd(OAc)₂, Pd₂(dba)₃Biaryl phosphines (e.g., XPhos, SPhos)Aryl halides (Cl, Br, I), aryl triflates semanticscholar.org
PdCl₂(dppf)Ferrocene-based (dppf)Aryl bromides, aryl iodides acs.org

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. youtube.com This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2) and para (C4) to the ring nitrogen. stackexchange.comquimicaorganica.org These positions can bear a partial positive charge, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comstackexchange.com

If a suitable leaving group (such as a halide) is present at the C2 or C6 position of the this compound ring, it can be displaced by a variety of nucleophiles. This reaction provides a direct and often metal-free pathway to introduce new functional groups.

Table 3: Nucleophilic Aromatic Substitution on Pyridine Scaffolds

Leaving Group (at C2/C6)NucleophileProduct Functional GroupReference
-Cl, -BrAlkoxides (RO⁻)Ether (-OR) quimicaorganica.org
-Cl, -BrAmines (R₂NH)Substituted Amine (-NR₂) researchgate.net
-Cl, -BrThiolates (RS⁻)Thioether (-SR) stackexchange.comquimicaorganica.org

Diversification Strategies for this compound Analogues

The development of analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. myskinrecipes.comresearchgate.net Diversification can be achieved by modifying three main components of the molecule: the pyridine ring, the cyclopropyl (B3062369) group, and the amide linker.

Pyridine Ring Modification: As detailed in sections 2.2.1 and 2.2.2, the pyridine core can be functionalized using palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of substituents, which can modulate the electronic properties, solubility, and biological target interactions of the molecule. nih.govnih.govnih.gov

Amine Component Variation: Instead of cyclopropanamine, a diverse set of primary and secondary amines can be used in the initial amide condensation step. This strategy leads to a library of N-substituted isonicotinamides with different alkyl, aryl, or heterocyclic groups attached to the amide nitrogen. researchgate.netresearchgate.net

Isosteric Replacement: Advanced strategies involve the replacement of parts of the molecule with groups that have similar physical or chemical properties (bioisosteres). For example, the pyridine ring could be replaced with another heterocycle, or the amide bond could be replaced with a bioisosteric group to alter properties like metabolic stability. researchgate.net The synthesis of isosteric analogues of nicotinamide has been explored to create compounds with novel biological activities. nih.gov

By combining these synthetic strategies, chemists can systematically generate a large and diverse library of this compound analogues for biological screening and lead optimization.

Introduction of Halogenated Substituents

The introduction of halogen atoms onto an aromatic or heterocyclic ring is a fundamental strategy in medicinal chemistry to modulate a compound's electronic properties, lipophilicity, and metabolic stability. While specific literature detailing the direct halogenation of this compound is limited, the synthesis of halogenated nicotinic acid derivatives, which share the core pyridine ring, provides established routes for these transformations.

Research into analogous compounds, such as nicotinamides, demonstrates that halogenation can be effectively achieved. For instance, the synthesis of 2-chloronicotinic acid, a precursor for many bioactive molecules, can be accomplished through a multi-step process starting from 3-cyanopyridine. This process involves oxidation to the N-oxide, followed by a chlorination reaction using reagents like phosphorus oxychloride (POCl₃) or phenylphosphoryl dichloride, and subsequent hydrolysis. google.comresearchgate.net Organic bases are often employed as acid scavengers to improve the yield of the desired 2-chloro positional isomer. google.com

Furthermore, studies on N-(thiophen-2-yl) nicotinamide derivatives have shown that halogenated substituents can be incorporated by starting with an already halogenated nicotinic acid precursor. mdpi.comresearchgate.net For example, 5-bromo-6-chloronicotinic acid can be converted to its corresponding acyl chloride and then reacted with an amine to form the final halogenated amide derivative. mdpi.com These methodologies suggest a plausible and effective strategy for synthesizing halogenated this compound derivatives, as outlined in the table below.

Table 1: Plausible Synthetic Routes for Halogenated this compound Derivatives This table is based on synthetic routes for analogous nicotinic acid compounds.

Starting Material Reagent(s) Product Reference(s)

Integration of Flexible Linkers (e.g., Amino Acids)

Integrating flexible linkers, such as amino acids, into a molecule is a common approach to enhance solubility, introduce new interaction points with biological targets, or create prodrugs. The amide bond in this compound can be considered a starting point, or the pyridine scaffold can be functionalized to attach such linkers.

The conjugation of amino acids to other molecules, particularly those containing carboxylic acids, is a well-established biochemical and synthetic process. nih.gov This typically involves the formation of an amide bond between the carboxylic acid of a target molecule and the amino group of an amino acid. To attach an amino acid linker to the this compound scaffold, a functional group, such as a carboxylic acid or an amine, would first need to be introduced onto the pyridine ring.

For instance, if a carboxyl group is introduced to the pyridine ring (e.g., creating a derivative of pyridine-2,4-dicarboxylic acid), it could be selectively activated and coupled with the amino group of an amino acid ester, followed by hydrolysis to yield the final product. Common coupling agents for this type of amide bond formation include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide).

Table 2: Conceptual Strategy for Amino Acid Linker Integration

Scaffold Modification Linker Coupling Method Potential Product
This compound Introduction of a carboxylic acid group on the pyridine ring Glycine methyl ester HATU/DIPEA N-Cyclopropyl-2-(2-methoxy-2-oxoethylcarbamoyl)isonicotinamide
This compound Introduction of an amino group on the pyridine ring Boc-Glycine DCC/DMAP tert-butyl (2-((4-(cyclopropylcarbamoyl)pyridin-3-yl)amino)-2-oxoethyl)carbamate

Scaffold Modifications and Replacements

Scaffold modification, or "scaffold hopping," is a drug design strategy aimed at discovering new core structures with improved properties while retaining the key biological activity of a parent molecule. researchgate.netnih.gov This can range from minor changes, like replacing a carbon with a heteroatom, to a complete replacement of the central ring system. nih.gov

For this compound, the isonicotinamide core (the pyridine-4-carboxamide structure) is the primary scaffold. Modifications could involve several approaches:

Isomer Hopping: The pyridine ring could be replaced with its other isomers, such as a nicotinamide (pyridine-3-carboxamide) or picolinamide (B142947) (pyridine-2-carboxamide) scaffold. This would alter the three-dimensional orientation of the cyclopropyl group relative to the pyridine nitrogen.

Heterocycle Replacement: The pyridine ring could be substituted with other five- or six-membered heterocycles, such as pyrimidine, pyrazine, or even non-aromatic rings, to explore different spatial arrangements and physicochemical properties.

Ring Opening/Modification: The cyclopropyl group, known to enhance metabolic stability, could be replaced with other small alkyl groups or opened to a linear propyl chain to assess its contribution to the molecule's activity and properties. myskinrecipes.com

A study on N-(thiophen-2-yl) nicotinamide derivatives exemplifies this approach, where the core nicotinic acid is joined with a thiophene (B33073) moiety to generate novel fungicides. mdpi.comresearchgate.net This "active substructure splicing" method is a form of scaffold modification that combines known pharmacophores to create new chemical entities. mdpi.com

Table 3: Examples of Scaffold Modification Concepts for this compound

Modification Type Original Scaffold Modified Scaffold Rationale
Isomer Hopping Isonicotinamide (4-pyridyl) Nicotinamide (3-pyridyl) Alter vector orientation of substituents.
Heterocycle Replacement Pyridine Pyrimidine Modulate pKa, hydrogen bonding capacity, and metabolic profile.
Side-Chain Modification Cyclopropyl Isopropyl Evaluate the impact of ring strain and conformation on activity.

Pharmacological and Biological Activities of N Cyclopropylisonicotinamide and Its Analogues

Kinase Inhibition Profiles

Kinases are a class of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, proliferation, and differentiation. drugbank.com Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. drugbank.comwikipedia.org N-Cyclopropylisonicotinamide and its analogues have been investigated for their ability to inhibit specific kinases involved in oncogenesis.

Bcr-Abl Kinase Inhibition in Chronic Myeloid Leukemia (CML)

Chronic myeloid leukemia is a type of cancer characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This translocation leads to the formation of the BCR-ABL1 fusion gene, which encodes the constitutively active Bcr-Abl tyrosine kinase. wikipedia.orggoogle.com This aberrant kinase drives the uncontrolled proliferation of leukemia cells and is a critical target for CML therapy. acs.org

Analogues of this compound have demonstrated significant inhibitory activity against the wild-type Bcr-Abl kinase. For instance, a series of 2,6,9-trisubstituted purine (B94841) derivatives, which can be considered structural analogues, have been synthesized and evaluated for their Bcr-Abl inhibitory potential. One particular compound from this series, 11b , exhibited a higher potency against wild-type Bcr-Abl with an IC₅₀ value of 0.015 μM, which is more potent than the established inhibitors imatinib (B729) and nilotinib (B1678881). mdpi.com Another analogue, N-{3-[(1E)-2-[6-(cyclopropylamino)-9H-purin-9-yl]ethenyl}phenyl)-3-(trifluoromethyl)benzamide (compound 5), also showed potent inhibition of the wild-type ABL1 kinase with an IC₅₀ of 74 nM. mdpi.com

The development of these inhibitors often involves structure-based design to optimize their binding to the ATP-binding site of the kinase domain, thereby blocking its activity. wikipedia.org

A major challenge in the treatment of CML is the emergence of drug resistance, often due to mutations in the Bcr-Abl kinase domain. mdpi.com The T315I mutation, also known as the "gatekeeper" mutation, is particularly problematic as it confers resistance to most first and second-generation Bcr-Abl inhibitors, including imatinib, nilotinib, and dasatinib. mdpi.commdpi.com This has driven the development of third-generation inhibitors capable of overcoming this resistance.

Several analogues of this compound have shown promising activity against the T315I mutant. For example, the purine derivative 11b and its related compounds were found to inhibit the growth of KCL22 cell lines expressing the Bcr-AblT315I mutant in the micromolar range (GI₅₀ = 6.4–11.5 μM), whereas imatinib and nilotinib were ineffective (GI₅₀ > 20 μM). mdpi.com Furthermore, a type-II inhibitor, GNF-7 , based on a 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffold, potently inhibited T315I Bcr-Abl in both biochemical and cellular assays. acs.org The design of these inhibitors often focuses on creating molecules that can accommodate the bulkier isoleucine residue at position 315 without compromising their binding affinity. acs.org

Compound/AnalogueTargetIC₅₀ / GI₅₀Reference
11b Wild-Type Bcr-Abl0.015 µM mdpi.com
11b Bcr-AblT315I (KCL22 cells)6.4–11.5 µM mdpi.com
Compound 5 Wild-Type ABL174 nM mdpi.com
GNF-7 T315I Bcr-AblPotent Inhibition acs.org

The inhibitory effect of this compound analogues on Bcr-Abl kinase translates into potent antiproliferative activity against CML cell lines. The 2,6,9-trisubstituted purine derivative 11b demonstrated significant antiproliferative effects on three CML cell lines (K562, LAMA-84, and KCL-22) with GI₅₀ values ranging from 0.7 to 1.3 μM. mdpi.com Similarly, new imatinib analogues containing isatins and the phenylamino-pyrimidine pyridine (B92270) (PAPP) skeleton have shown antiproliferative activity against the K562 cell line. nih.gov The antiproliferative activity of these compounds is a direct consequence of their ability to block the signaling pathways that drive the uncontrolled growth of leukemia cells. mdpi.com

Inhibition of the Bcr-Abl kinase by this compound analogues can induce programmed cell death (apoptosis) and halt the cell cycle in leukemia cells. The inhibition of Bcr-Abl signaling disrupts the anti-apoptotic pathways that are constitutively active in CML cells, leading to their demise. researchgate.net For instance, a study on new heterylmethylidene derivatives of imidazothiazolotriazinones, which can be considered structural analogues, showed that one compound, 4n , induced apoptosis and necrosis in Jurkat cells, an acute T-cell leukemia cell line. rsc.org

Furthermore, blocking Bcr-Abl activity can lead to cell cycle arrest, typically at the G1 or G2/M phase, preventing the cells from progressing through the division cycle. researchgate.net This effect is often mediated by the modulation of cell cycle regulatory proteins.

p38 Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines. wikipedia.orgnih.gov They are implicated in a variety of diseases, including inflammatory disorders and cancer. nih.govresearchgate.net

While direct evidence for this compound as a p38 kinase inhibitor is limited in the provided search results, the isonicotinamide (B137802) scaffold is present in known p38 inhibitors. For example, nicotinamide (B372718) derivatives have been explored as p38 inhibitors. google.com A dicarboxylic acid diamide, N-cyclopropyl-3-{4-[(cyclopropylmethyl)carbamoyl]phenyl}-4-methylbenzamide , which shares the cyclopropyl (B3062369) amide moiety, has been identified as a p38 MAP kinase inhibitor. ebi.ac.uk The development of p38 inhibitors often focuses on designing molecules that can fit into the ATP-binding pocket of the kinase. mdpi.com

TGFβR1, ALK4, JNK3, and Flt1 Kinase Inhibition

An analogue of this compound, identified as (S)-4-((2-(5-chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl)amino)-N-cyclopropylnicotinamide [SCIO-974], has been studied for its kinase inhibitory activity. This compound was designed as a potent inhibitor of Transforming Growth Factor-beta Receptor 1 (TGFβR1).

The analogue SCIO-974 demonstrated potent inhibition against a specific spectrum of kinases. Its half-maximal inhibitory concentrations (IC50) were determined for several key enzymes. The compound was found to be a potent inhibitor of TGFβR1 with an IC50 of 39 nM. uantwerpen.be It also showed significant inhibitory activity against other closely related kinases, including ALK4 (IC50 = 20 nM), c-Jun N-Terminal kinase 3 (JNK3) (IC50 = 20 nM), and Fms-related tyrosine kinase 1 (Flt1) (IC50 = 76 nM). uantwerpen.be

Inhibitory Potency (IC50) of SCIO-974 Against Target Kinases
Kinase TargetIC50 (nM)
TGFβR139
ALK420
JNK320
Flt176

The potent, multi-kinase inhibitory action of the analogue SCIO-974 has been linked to significant effects on renal tissue. uantwerpen.be In a 14-day study involving a cynomolgus macaque, administration of SCIO-974 was associated with the development of an invasive malignant epithelial neoplasm (carcinoma) in the kidney. uantwerpen.be This finding is noteworthy as renal carcinomas are exceptionally rare in macaques. uantwerpen.be The rapid onset of these renal epithelial proliferative processes suggests that the compound's inhibition of TGFβR1 and other kinases may have pronounced tumor-enhancing effects. uantwerpen.be TGFβR1, in particular, has been implicated in epithelial proliferative disorders and neoplasia. uantwerpen.be

Axl, Mer, and Tyro3 Kinase Inhibition

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are crucial regulators of the immune system and are involved in processes like cell proliferation, survival, and migration. rcsb.orgmdpi.com Due to their role in tumorigenesis and the suppression of anti-tumor immunity, they have become significant targets in cancer therapy. rcsb.orgmdpi.com While various small-molecule inhibitors have been developed to target these kinases, nih.govresearchgate.net published research from the provided search results does not specify the direct inhibitory activity of this compound or its analogue SCIO-974 against Axl, Mer, or Tyro3.

Enzyme Inhibition Beyond Kinases

Renin Inhibition

Renin is a critical enzyme that initiates the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and electrolyte balance. nih.gov By converting angiotensinogen (B3276523) to angiotensin I, renin is the rate-limiting step in a cascade that leads to the production of angiotensin II, a potent vasoconstrictor. nih.govebi.ac.uk Consequently, direct renin inhibitors are used as anti-hypertensive therapies. ebi.ac.uk There is no information within the provided search results to indicate that this compound or its analogues possess renin-inhibiting activity.

Urokinase Plasminogen Activator (uPA) Inhibition

Urokinase Plasminogen Activator (uPA) is a serine protease that plays a significant role in various physio-pathological processes, including cell migration, invasion, and tissue remodeling. nih.gov The uPA system is a therapeutic target for blocking the growth and metastasis of solid tumors. researchgate.net this compound was synthesized as part of a fragment-based approach to developing inhibitors for uPA. uantwerpen.be This research focused on identifying and optimizing fragments that could bind to the S1 pocket of the uPA active site to develop potent and selective inhibitors.

HIV-1 Reverse Transcriptase (RT) Inhibition

Following a comprehensive review of available scientific literature, no studies were identified that investigate or establish a direct inhibitory effect of this compound on HIV-1 Reverse Transcriptase.

There is no available evidence in published research to classify this compound as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). wikipedia.orgmdpi.comaidsmap.comhiv.gov The mechanism of action for NNRTIs involves binding to an allosteric site on the reverse transcriptase enzyme, which induces a conformational change that inhibits its function. wikipedia.orgmdpi.com However, this compound has not been described in the context of this classification.

No data from in vitro studies regarding the antiviral efficacy of this compound against HIV-1 or other viruses are present in the accessible scientific literature.

Agrochemical Applications

While direct data on this compound is scarce, significant research has been conducted on its structural isomer, N-cyclopropylnicotinamide (the 3-pyridyl isomer), and its analogues. These compounds have demonstrated notable potential in agrochemical applications, particularly as insecticides and acaricides. Research in this area has often utilized the existing insecticide and acaricide Nicoflurole as a lead compound for the design and synthesis of new, more potent phenylpyrazole analogues containing the N-cyclopropylnicotinamide scaffold. sioc-journal.cnsioc-journal.cn

Analogues of N-cyclopropylnicotinamide have shown significant insecticidal efficacy against several key agricultural pests. In one study, novel phenylpyrazole derivatives were synthesized and screened for their activity. sioc-journal.cn A specific analogue, 5-(1-(2-Bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-2-chloro-N-cyclopropylnicotinamide (Compound 8i ), was particularly effective. sioc-journal.cn It demonstrated high efficacy against the peach aphid (Myzus persicae) and the diamondback moth (Plutella xylostella). sioc-journal.cn

The results highlighted that Compound 8i , along with other related benzamide (B126) derivatives (8a and 8b ), achieved complete mortality of Plutella xylostella at a concentration of 2.5 mg/L. sioc-journal.cn

Insecticidal Efficacy of N-Cyclopropylnicotinamide Analogues sioc-journal.cn
Compound NameTarget PestConcentration (mg/L)Efficacy (%)
5-(1-(2-Bromo-6-chloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-2-chloro-N-cyclopropylnicotinamideMyzus persicae (Peach Aphid)5100
Plutella xylostella (Diamondback Moth)2.5100
2-Chloro-N-cyclopropyl-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)-N-methylbenzamidePlutella xylostella (Diamondback Moth)2.5100
2-chloro-N-cyclopropyl-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)benzamidePlutella xylostella (Diamondback Moth)2.5100

The same line of research that explored insecticidal properties also revealed potent acaricidal (mite-killing) activity among N-cyclopropylnicotinamide analogues. sioc-journal.cn The study focused on efficacy against the carmine (B74029) spider mite (Tetranychus cinnabarinus), a common pest in agriculture. sioc-journal.cn

A key finding was the high efficacy of methyl 1-(2-chloro-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)nicotinamido)cyclopropane-1-carboxylate (Compound 8e ). sioc-journal.cn This compound, which features a substituted cyclopropyl group, demonstrated 100% mite-killing efficacy at a low concentration of 2.5 mg/L. sioc-journal.cnsioc-journal.cn Molecular docking studies suggested that the introduction of an ester group on the cyclopropane (B1198618) ring may enhance hydrogen bonding interactions, contributing to its high acaricidal activity. sioc-journal.cnsioc-journal.cn

Acaricidal Efficacy of N-Cyclopropylnicotinamide Analogue sioc-journal.cnsioc-journal.cn
Compound NameTarget PestConcentration (mg/L)Efficacy (%)
methyl 1-(2-chloro-5-(1-(2,6-dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazol-4-yl)nicotinamido)cyclopropane-1-carboxylateTetranychus cinnabarinus (Carmine Spider Mite)2.5100

Mechanisms of Action and Molecular Interactions

Elucidation of Target Enzyme Binding Modes

The efficacy of N-Cyclopropylisonicotinamide and its derivatives often stems from their ability to bind to and inhibit the function of key enzymes, particularly kinases.

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to a protein substrate. nih.gov The majority of kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site on the kinase, preventing the natural substrate, ATP, from binding. mdpi.comnih.gov This binding site is located in a cleft between the N-terminal and C-terminal lobes of the kinase domain. nih.govfrontiersin.org

The interaction between an inhibitor and the kinase is often stabilized by hydrogen bonds with the hinge region that connects the two lobes. frontiersin.orgmdpi.com The specificity of these inhibitors is determined by their ability to exploit subtle differences in the amino acid residues that line the ATP-binding pocket among different kinases. nih.govnih.gov Kinase inhibitors are broadly classified based on their binding mode. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. mdpi.com The "DFG" motif is a conserved sequence of amino acids (Asp-Phe-Gly) that is critical for kinase activity. nih.govmdpi.com The conformation of this motif, along with the positioning of a key regulatory element called the C-helix, dictates the activation state of the kinase. nih.gov

Derivatives of this compound have been designed as Bcr-Abl inhibitors, which are a type of tyrosine kinase inhibitor. nih.gov These inhibitors are designed to fit into the ATP-binding site of the Bcr-Abl kinase. nih.gov

In contrast to competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, known as an allosteric site. mdpi.commdpi.com This binding event induces a conformational change in the enzyme that alters the shape of the active site, thereby inhibiting its function. mdpi.comnih.gov

A prime example of allosteric inhibition is seen with non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 reverse transcriptase (RT). mdpi.comnih.gov HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. uochb.cz NNRTIs bind to a hydrophobic pocket in the p66 subunit of RT, which is located approximately 10 Å away from the polymerase active site. nih.govnih.gov This binding event locks the enzyme in a non-active state, preventing it from carrying out its function. mdpi.com The binding of an NNRTI can induce significant conformational changes, affecting the flexibility of multiple regions of the enzyme and distorting key structural elements in the polymerase active site. nih.govnih.gov

While this compound itself is not a primary example of an HIV-1 RT inhibitor, the principles of allosteric inhibition and the resulting conformational changes are fundamental concepts in understanding how some enzyme inhibitors function.

The design of potent and selective kinase inhibitors often involves a modular approach, incorporating specific chemical groups or "moieties" that interact with distinct regions of the kinase. In the context of Bcr-Abl inhibitors, a common pharmacophore model includes three key components: a hinge binding moiety (HBM), a linker, and a selective site binding moiety (SBM). nih.gov

The Hinge Binding Moiety (HBM) is designed to form critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. nih.gov This interaction is a primary anchor for the inhibitor. Aromatic heterocyclic scaffolds are often used as HBMs to enhance affinity and avoid steric hindrance, particularly in the case of mutations like T315I in Bcr-Abl. nih.gov

The Selective Site Binding Moiety (SBM) targets a region of the binding site that exhibits greater sequence and structural diversity among different kinases. nih.gov By exploiting these differences, the SBM contributes to the inhibitor's selectivity for its intended target.

This modular design strategy has been successfully employed in the development of Bcr-Abl inhibitors, including those incorporating a cyclopropylnicotinamide fragment. nih.gov

Molecular Basis of Cellular Responses

The interaction of this compound derivatives with their target enzymes triggers a cascade of downstream cellular events, ultimately leading to specific biological responses.

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). nih.gov It drives the unregulated growth and survival of leukemia cells by activating multiple downstream signaling pathways. nih.govembopress.org One of the critical downstream targets of Bcr-Abl is the Signal Transducer and Activator of Transcription 5 (STAT5). embopress.orgnih.gov

Bcr-Abl directly phosphorylates STAT5, leading to its activation. nih.gov Activated STAT5 then dimerizes, translocates to the nucleus, and promotes the transcription of genes involved in cell proliferation and survival. embopress.orgnih.gov

Inhibitors that target the Bcr-Abl kinase, including derivatives containing the this compound moiety, can effectively block this signaling cascade. nih.gov By inhibiting the kinase activity of Bcr-Abl, these compounds prevent the phosphorylation and subsequent activation of STAT5. nih.gov Studies have shown that certain Bcr-Abl inhibitors can inhibit the phosphorylation of both Bcr-Abl and STAT5 in a dose-dependent manner. nih.gov This deactivation of the Bcr-Abl/STAT5 signaling pathway is a key mechanism by which these inhibitors exert their anti-leukemic effects. nih.govplos.org

Table 1: Effect of Bcr-Abl Inhibitors on Downstream Signaling

Compound Target Effect Reference
TL8 Bcr-Abl Inhibition of phosphorylation nih.gov
TL8 STAT5 Inhibition of phosphorylation nih.gov
BS4 Bcr-Abl Inhibition of phosphorylation nih.gov
BS4 STAT5 Inhibition of phosphorylation nih.gov
SR5 Bcr-Abl Inhibition of phosphorylation nih.gov

Programmed cell death, or apoptosis, is a natural and essential process for removing unwanted or damaged cells from the body. wikipedia.orgnih.gov It is characterized by a series of distinct morphological and biochemical events. nih.gov There are two main apoptotic pathways: the extrinsic pathway, which is initiated by external signals, and the intrinsic (or mitochondrial) pathway, which is triggered by internal cellular stress. nih.govscielo.br Both pathways converge on a family of proteases called caspases, which execute the final stages of cell death. nih.gov

The inhibition of critical survival signaling pathways, such as the Bcr-Abl/STAT5 pathway, can trigger the intrinsic apoptotic pathway. nih.gov By blocking the pro-survival signals emanating from Bcr-Abl, inhibitors can shift the balance within the cell towards apoptosis. nih.gov Research has demonstrated that certain Bcr-Abl inhibitors, including those with a cyclopropylnicotinamide component, can effectively induce apoptosis in leukemia cells. nih.gov This induction of programmed cell death is a crucial therapeutic outcome for anti-cancer agents. The process of apoptosis ensures that the dying cells are removed in a controlled manner without causing inflammation. nih.gov

Considerations for Target Specificity and Polypharmacology

The study of this compound and its related analogs reveals a significant degree of polypharmacology, a phenomenon where a single compound interacts with multiple molecular targets. nih.gov This characteristic presents both opportunities for developing novel therapeutics and challenges related to achieving target specificity and avoiding off-target effects.

Detailed research findings indicate that the this compound scaffold is a key pharmacophore in compounds designed to inhibit a variety of enzymes. For instance, derivatives of this compound have been investigated for their potent activity against several unrelated targets.

One of the primary mechanisms identified is the inhibition of cytochrome b, a critical component of the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of parasites like Plasmodium falciparum, the causative agent of malaria. nih.gov The cyclopropyl (B3062369) carboxamide moiety is considered crucial for this antimalarial activity. nih.gov Studies have shown that modifications to the cyclopropyl group, such as expanding it to a cyclobutyl or cyclopentyl ring, lead to a significant reduction in inhibitory potency against the parasite. nih.gov

In a completely different therapeutic area, derivatives of this compound have been synthesized and evaluated as inhibitors of the Bcr-Abl tyrosine kinase. rsc.orgnih.gov This enzyme is a well-validated target in the treatment of Chronic Myeloid Leukemia (CML). rsc.org The development of resistance to existing Bcr-Abl inhibitors, often due to mutations like the T315I "gatekeeper" mutation, drives the search for new inhibitor chemotypes. rsc.orgnih.gov The N-cyclopropylnicotinamide moiety has been incorporated into larger molecules designed to bind to the ATP-binding site of the Bcr-Abl protein. nih.gov

Furthermore, the versatility of this chemical structure is highlighted by research into its potential as an inhibitor of HIV-1 reverse transcriptase (RT). researchgate.net Scientists have used the this compound core to construct novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

The challenge of achieving target specificity is a critical consideration in drug development. While polypharmacology can be advantageous for treating complex diseases, it can also lead to unintended off-target effects. nih.gov An off-target effect occurs when a drug binds to a protein other than its intended therapeutic target, which can lead to adverse effects. For example, research on unrelated compounds has shown that off-target interactions can induce apoptosis through pathways independent of the primary target, such as the induction of neutral sphingomyelinase 2. nih.gov While specific off-target effects for this compound are not detailed in the provided context, the broad activity of its derivatives suggests that a thorough evaluation of its interactions across the human proteome would be necessary to ensure a favorable safety profile.

The mechanism of inhibition can vary depending on the target. Enzyme inhibitors can act through several mechanisms, including competitive inhibition, where the inhibitor resembles the substrate and binds to the active site, and noncompetitive inhibition, where the inhibitor binds to an allosteric site, changing the enzyme's conformation. labce.comlibretexts.org Understanding the precise binding mode—whether it's competitive, noncompetitive, or even irreversible covalent binding—is crucial for optimizing potency and selectivity. researchgate.net

Table 1: Investigated Targets for this compound Derivatives

Target Protein Disease Context Reference
Cytochrome b (Complex III) Malaria nih.gov
Bcr-Abl Tyrosine Kinase Chronic Myeloid Leukemia (CML) rsc.orgnih.gov
HIV-1 Reverse Transcriptase HIV/AIDS researchgate.net
Nicotinamide (B372718) N-methyltransferase (NNMT) Cancer, Metabolic Disorders nih.gov

Structure Activity Relationships Sar and Computational Studies

Influence of Chemical Modifications on Biological Potency

The biological activity of N-cyclopropylisonicotinamide derivatives is intricately linked to the specific chemical features of the molecule. Modifications to the cyclopropyl (B3062369) group, the isonicotinamide (B137802) core, and the addition of remote substituents or flexible linkers have all been shown to significantly impact potency.

The cyclopropyl group is a frequently utilized motif in medicinal chemistry, often serving as a bioisosteric replacement for olefins without the associated oxidative liabilities. researchgate.net Its rigid structure can help to lock the molecule into a specific conformation, which can be advantageous for binding to a biological target. researchgate.net The introduction of a cyclopropane (B1198618) ring can reduce the entropic penalty upon binding, potentially leading to higher affinity. researchgate.net In the context of this compound analogs, the cyclopropyl moiety plays a crucial role in their biological activity. Studies have shown that this group is important for fitting into the binding site of target enzymes. nih.gov For instance, in a series of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the cyclopropyl group of an analog, 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl]propenamide, was found to be a key feature for its inhibitory activity. nih.gov The constrained nature of the cyclopropyl ring helps to orient the rest of the molecule for optimal interaction with the enzyme's active site. researchgate.net

The isonicotinamide core of this compound provides a scaffold that can be readily modified to explore SAR. The nature and position of substituents on the pyridine (B92270) ring significantly influence the compound's biological profile. nih.gov For example, the introduction of electron-withdrawing groups can alter the electronic properties of the ring, potentially enhancing interactions with the target protein. rsc.org

In a study on related pyridine derivatives, it was found that the presence of chlorine atoms on the pyridine ring, as seen in 2,6-dichloro-N-cyclopropylisonicotinamide, can influence the molecule's reactivity and potential for further chemical modification. researchgate.net The electronic nature of substituents on the isonicotinamide core can impact factors such as pKa and hydrogen bonding capacity, which are critical for molecular recognition and binding affinity. sips.org.in Research on other heterocyclic compounds has demonstrated that even small changes, such as the addition of a methyl or amino group, can lead to a complete loss of activity, highlighting the sensitivity of SAR to modifications on the core structure. mdpi.com

Table 1: Impact of Isonicotinamide Core Substituents on Biological Activity

Compound/Analog Substituent(s) on Isonicotinamide Core Observed Effect on Activity Reference
2,6-dichloro-N-cyclopropylisonicotinamide Two chlorine atoms at positions 2 and 6 Influences reactivity and serves as a precursor for further synthesis. researchgate.net
General Benzimidazole (B57391) Derivatives Nitro group at C5 Pronounced inhibitory activity against certain kinases. mdpi.com

This table is illustrative and based on findings from related heterocyclic structures to demonstrate the principle of substituent effects.

For instance, in the development of inhibitors for HIV-1 reverse transcriptase, flexible heteroatom-linked diarylpyridine compounds were synthesized. researchgate.net The inclusion of flexible ether and amino linkages allowed the molecules to adopt different conformations, which could be crucial for effective binding to the allosteric site of the enzyme. researchgate.net Molecular modeling suggested that trifunctionalized analogs with polar substituents could optimize electrostatic interactions within the binding pocket. researchgate.net Similarly, in a series of benzimidazole derivatives, the addition of a 2-ethoxypyridin-4-yl sulfonyl moiety at a remote position resulted in good selectivity and a favorable drug-like profile. mdpi.com This highlights the importance of exploring chemical space beyond the immediate core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scienceforecastoa.com This approach is valuable for predicting the activity of new compounds and for understanding the key physicochemical properties that drive potency. creative-biostructure.com

QSAR models often rely on various physicochemical parameters to describe the properties of molecules. sips.org.in These parameters can be broadly categorized into hydrophobic, electronic, and steric factors. sips.org.inslideshare.net

Hydrophobicity: The hydrophobic character of a drug, often quantified by the partition coefficient (logP), is crucial for its ability to cross cell membranes and interact with binding sites. sips.org.inscienceforecastoa.com

Electronic Properties: The electronic nature of a molecule, described by parameters like the Hammett substituent constant (σ), reflects the electron-donating or electron-withdrawing ability of substituents and influences electrostatic interactions. sips.org.in

Steric Factors: Steric properties, described by parameters such as Taft's steric parameter (Es) and Molar Refractivity (MR), account for the size and shape of the molecule, which are critical for fitting into a binding pocket. sips.org.inscienceforecastoa.com

These parameters are used to build mathematical models that can predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. creative-biostructure.comqsartoolbox.org

Table 2: Common Physicochemical Parameters in QSAR

Parameter Property Measured Relevance in Drug Design Reference
logP Hydrophobicity Membrane permeability and binding interactions. sips.org.inscienceforecastoa.com
Hammett Constant (σ) Electronic effects of substituents Electrostatic interactions with the target. sips.org.in

Three-dimensional QSAR (3D-QSAR) methods extend the principles of classical QSAR by considering the three-dimensional properties of molecules. drugdesign.org These approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the SAR of a series of compounds. drugdesign.orgnih.gov

In a typical 3D-QSAR study, a set of molecules is aligned, and their steric and electrostatic fields are calculated in a 3D grid. drugdesign.orgnih.gov A statistical method, such as Partial Least Squares (PLS), is then used to correlate these field values with the biological activities of the compounds. nih.gov The resulting models can be visualized as contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov

For a series of 1,2,4-oxadiazole (B8745197) antibacterials, a 3D-QSAR study using CoMFA and CoMSIA was performed on 102 compounds. nih.gov The models successfully defined favored and disfavored regions for substitution in terms of steric and electrostatic properties. nih.gov The CoMFA model showed good predictive ability, indicating its utility in guiding the design of new, more potent antibacterial agents. nih.gov While a specific 3D-QSAR study for this compound was not found in the provided search results, the principles of this methodology are directly applicable to understanding its SAR and designing novel analogs.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a ligand, such as this compound, might interact with a protein receptor at the atomic level. nih.gov These methods are crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective molecules. bohrium.com

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The primary goal is to forecast the three-dimensional structure of this complex, which is fundamental for understanding its potential biological activity. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them to identify the most favorable binding mode, often characterized by the lowest binding energy. nih.gov

For derivatives of nicotinamide (B372718) and isonicotinamide, molecular docking studies have been successfully employed to predict binding conformations with various protein targets. For instance, in a study on novel N-(4-oxo-2-phenyl-1,2-dihydroquinazolin-3(4H)-yl)isonicotinamide derivatives, molecular docking revealed significant binding affinities, with values ranging from -8.45 to -8.91 kcal/mol, indicating stable predicted interactions between the ligands and their target protein. nih.gov Similarly, studies on other nicotinamide derivatives designed as anticancer agents have used docking to establish promising binding patterns within the active sites of enzymes like VEGFR-2. bohrium.com These studies typically result in a visual and energetic representation of the most likely ligand-receptor complex, guiding further investigation.

Table 1: Illustrative Example of Predicted Binding Affinities for Isonicotinamide Derivatives

Compound DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Isonicotinamide Derivative 5hBacterial Protein-8.91 nih.gov
Isonicotinamide Derivative 5iBacterial Protein-8.72 nih.gov
Isonicotinamide Derivative 5lBacterial Protein-8.45 nih.gov
Nicotinamide Derivative 10VEGFR-2-38.36 (MM-GBSA) bohrium.com

Note: This table presents example data from studies on related isonicotinamide and nicotinamide derivatives to illustrate the output of molecular docking studies. Specific data for this compound is not publicly available.

Following docking, Molecular Dynamics (MD) simulations can be performed to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time. nih.gov MD simulations model the movement of every atom in the system, providing a dynamic view of the interactions. nih.gov For example, MD simulations on a nicotinamide-based derivative targeting VEGFR-2 were used to analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to confirm the stability of the compound within the binding pocket over a 100-nanosecond simulation. bohrium.com

Once a stable binding conformation is predicted, a detailed analysis of the intermolecular forces that stabilize the ligand-receptor complex is conducted. These forces are critical for molecular recognition and binding affinity. nih.gov The primary interactions analyzed include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.govlibretexts.org They are considered crucial for the stability of protein-ligand complexes. researchgate.net In studies of nicotinamide derivatives, the formation of multiple hydrogen bonds with key amino acid residues in the receptor's active site is often correlated with higher inhibitory activity. bohrium.com

Hydrophobic Contacts: These interactions occur between nonpolar regions of the ligand and the receptor, such as the cyclopropyl group of this compound and hydrophobic amino acid residues (e.g., valine, leucine, isoleucine). nih.gov These contacts are a major driving force for ligand binding.

Other Interactions: Other significant forces include van der Waals forces, pi-pi stacking (interactions between aromatic rings), and electrostatic interactions. mdpi.com

Computational tools can map and quantify these interactions. For instance, in the analysis of a nicotinamide derivative with VEGFR-2, MD simulations helped identify the specific amino acids involved in hydrogen bonding and hydrophobic interactions, confirming a stable binding mode. bohrium.com The analysis often reveals a "pharmacophore," which is the essential arrangement of features in a molecule necessary for its biological activity.

Preclinical Evaluation and Translational Research

Considerations for Drug Resistance and Clinical Translation

The emergence of drug resistance, particularly through point mutations in the target protein, is a major obstacle in cancer therapy. The T315I "gatekeeper" mutation in the Bcr-Abl kinase domain is a well-established mechanism of resistance to several generations of TKIs. nih.govhaematologica.orgnih.gov This mutation sterically hinders the binding of many inhibitors to the ATP-binding pocket of the enzyme, rendering them ineffective. frontiersin.orgresearchgate.net Consequently, there is a pressing need to develop novel therapeutic strategies that can effectively target this resistant form of the Bcr-Abl oncoprotein.

Current research efforts to circumvent the Bcr-Abl T315I mutation are multifaceted. One major approach involves the development of third-generation TKIs that can accommodate the structural changes induced by the T315I mutation. nih.gov Ponatinib is a notable example of a potent pan-Bcr-Abl inhibitor that is effective against the T315I mutation. nih.gov Another strategy is the development of allosteric inhibitors, such as asciminib, which bind to a different site on the Abl kinase domain (the myristoyl pocket) and are therefore unaffected by mutations in the ATP-binding site. nih.govpharmacytimes.com

However, a thorough review of the scientific literature reveals a conspicuous absence of studies investigating N-Cyclopropylisonicotinamide or its derivatives as a direct strategy to overcome the Bcr-Abl T315I mutation. There is no available preclinical data to suggest that this specific compound has been designed or evaluated as an inhibitor of the T315I mutant Bcr-Abl kinase.

In addition to developing new inhibitors, researchers are actively exploring drug combinations and novel therapeutic modalities to treat TKI-resistant CML. Combining TKIs with agents that have different mechanisms of action is a promising approach to enhance efficacy and prevent the emergence of resistance. nih.gov For instance, combinations of TKIs with immunotherapy or agents targeting downstream signaling pathways are under investigation. nih.gov

New therapeutic modalities, such as targeted protein degraders (e.g., PROTACs) and RNA-based therapies, represent innovative strategies to eliminate the Bcr-Abl oncoprotein entirely, rather than just inhibiting its kinase activity. These approaches could potentially be effective against mutant forms of the protein, including T315I.

Regrettably, there is no published research detailing the exploration of this compound in combination therapies or as a component of new therapeutic modalities specifically for the treatment of Bcr-Abl T315I-positive leukemia. The potential synergistic effects of this compound with existing TKIs or other anticancer agents in this context remain uninvestigated.

While the broader field of TKI resistance is an area of intense research, the specific compound this compound has not been implicated in preclinical or translational studies aimed at overcoming the Bcr-Abl T315I mutation. The lack of data prevents any meaningful discussion of its potential role in this critical area of oncology.

Future Directions and Research Perspectives

Rational Design and Synthesis of Advanced N-Cyclopropylisonicotinamide Derivatives

The principles of rational drug design are central to unlocking the full potential of the this compound scaffold. This approach moves beyond random screening, employing a methodical, structure-based strategy to create advanced derivatives with enhanced potency, selectivity, and favorable physicochemical properties. rsc.org

Initial synthetic routes have been established, including the preparation of this compound via standard amide coupling procedures. uantwerpen.be Further functionalization has been demonstrated through the synthesis of derivatives such as 2,6-Dichloro-N-cyclopropylisonicotinamide, which was successfully prepared from 2,6-dichloropyridine-4-carbonyl chloride and cyclopropylamine. researchgate.netarkat-usa.org This chlorinated intermediate serves as a versatile precursor for further modifications, such as palladium-mediated cross-coupling reactions, which allow for the introduction of diverse substituents onto the pyridine (B92270) ring. researchgate.netarkat-usa.org This method has been reported as a successful strategy for creating libraries of heteroatom-linked diarylpyridine compounds. researchgate.net

Future rational design efforts will focus on systematically modifying key structural features of the molecule.

N-Cyclopropyl Group Modification: Research has shown that substitutions at the N-alkyl position significantly impact biological activity. For instance, in antimalarial studies, replacing the N-cyclopropyl group with smaller (methyl) or larger linear groups (ethyl) reduced activity, whereas groups with similar steric bulk (isopropyl, cyclobutyl) retained comparable potency. nih.gov This suggests that the size and conformation of this substituent are critical for target engagement.

Pyridine Ring Functionalization: The pyridine core offers multiple sites for substitution to optimize interactions with biological targets and improve properties like solubility. A "scaffold-hopping" approach, where the core structure is altered to explore new chemical space while retaining key binding features, could lead to novel analogues with improved profiles. arkat-usa.org Molecular modeling and docking studies can guide the introduction of polar or functional groups to optimize electrostatic interactions within a target's binding site. researchgate.netnih.gov

Conformational Control: A key design strategy involves generating analogues with greater torsional freedom. arkat-usa.org This flexibility can allow the molecule to adopt different conformations, potentially leading to better binding affinity in the active sites of various enzymes or receptors, including those that have developed resistance to more rigid inhibitors. arkat-usa.org

The synthesis of these rationally designed compounds will leverage modern organic chemistry techniques, including palladium-catalysed cross-coupling and nucleophilic aromatic substitution reactions, to build libraries of novel derivatives for biological evaluation. researchgate.netarkat-usa.org

Identification of Novel Biological Targets for this compound Analogues

A critical area of future research is the identification of new biological targets for this compound and its derivatives. While initial studies have shed light on some mechanisms, a comprehensive understanding of its polypharmacology is lacking.

A significant breakthrough has been the identification of cytochrome b (cyt b) , a component of the mitochondrial electron transport chain, as the molecular target for the antimalarial activity of cyclopropyl (B3062369) carboxamides. nih.gov This was discovered through forward genetics and confirmed by the decreased sensitivity of drug-resistant parasite strains with mutations in the Qo site of cyt b. nih.gov The screening efforts that identified this target also highlighted other potential pathways for related chemotypes, such as dihydroorotate (B8406146) dehydrogenase (DHODH), phosphatidylinositol 4-kinase (PI4K), and PfATP4, suggesting that this compound analogues could be engineered to interact with these targets as well. nih.gov

Beyond infectious diseases, patent literature suggests that related nicotinamide (B372718) structures may act as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , an enzyme implicated in metabolic syndrome and hypertension. google.com This presents an intriguing, albeit speculative, avenue for exploring this compound derivatives as potential therapeutics for metabolic disorders.

To systematically uncover new targets, several advanced methodologies can be employed:

Chemoproteomic Approaches: This involves using chemically modified versions of this compound as "probes" to isolate and identify their binding partners from cell lysates. nih.gov Techniques like affinity-based protein profiling, where the compound is functionalized with a reactive group and a reporter tag, can capture interacting proteins for identification by mass spectrometry. nih.govmtoz-biolabs.com

Thermal Proteomics: Methods such as the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) can identify protein targets by detecting changes in their thermal stability or protease resistance upon ligand binding. nih.govmtoz-biolabs.com These approaches can be performed in live cells or cell lysates without requiring modification of the parent compound. nih.govmtoz-biolabs.com

Chemogenomic Libraries: Screening large, diverse libraries of compounds, including this compound derivatives, against panels of cellular models can reveal novel target-disease links and help elucidate the mechanism of action. nih.gov

The application of these unbiased, large-scale techniques will be crucial for mapping the full biological interaction profile of this chemical scaffold and discovering novel therapeutic applications. wjbphs.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds like this compound. mdpi.comgoogle.com These computational tools can analyze vast datasets to identify complex patterns and make predictions, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental screening. mdpi.comnih.gov

In the context of this compound, AI and ML can be applied in several key areas:

Predictive Modeling: Machine learning models, particularly neural networks, can be trained on existing data from this compound analogues and other related compounds. nih.gov By learning the relationship between chemical structure and biological activity (a process known as Quantitative Structure-Activity Relationship or QSAR), these models can predict the potency of novel, untested derivatives. mdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: Generative AI models can design entirely new molecules from scratch. caltech.edu By providing the model with a desired set of properties (e.g., high affinity for a specific target, low predicted toxicity, good solubility), the algorithm can generate novel molecular structures based on the this compound scaffold that are optimized for those endpoints.

Target Identification and Validation: AI algorithms can analyze large biological datasets (genomics, proteomics, clinical data) to predict potential protein targets for a given compound. wjbphs.commdpi.com This can help focus experimental validation efforts and uncover unexpected mechanisms of action. For instance, an ML model could be trained to distinguish features of known cytochrome b inhibitors from other compounds, and then used to screen virtual libraries of this compound derivatives for potential hits.

A typical workflow would involve using computational methods to virtually screen thousands or even millions of potential derivatives. nih.gov The most promising candidates identified by the AI models would then be synthesized and tested experimentally. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful feedback loop that can rapidly optimize lead compounds. nih.gov

Q & A

What are the key considerations for optimizing synthetic routes to N-Cyclopropylisonicotinamide?

Basic Research Question
To optimize synthesis, researchers should first evaluate reaction yields, purity, and scalability. For example, cyclopropane ring formation often requires precise control of reaction conditions (e.g., temperature, catalysts) to avoid side reactions. Characterization via NMR and HPLC is critical to confirm structural integrity . Experimental protocols must include step-by-step procedures, reagent stoichiometry, and purification methods to ensure reproducibility .

Advanced Research Question
Advanced studies should address mechanistic aspects, such as stereochemical outcomes during cyclopropanation. Computational modeling (e.g., DFT calculations) can predict transition states and guide catalyst selection. Comparative analysis of alternative routes (e.g., Buchwald-Hartwig vs. Ullmann coupling) should include energy efficiency and waste reduction metrics .

How should researchers resolve contradictions in reported biological activity data for this compound?

Basic Research Question
Begin by validating assay conditions (e.g., cell line viability, compound solubility, and dose-response ranges). Ensure consistency in positive/negative controls and statistical methods (e.g., ANOVA with post-hoc tests) . Cross-reference raw data from conflicting studies to identify protocol deviations, such as incubation times or solvent effects .

Advanced Research Question
Advanced analysis may involve meta-analyses of published datasets to identify confounding variables. For example, discrepancies in IC50 values could stem from differences in target protein isoforms or assay interference from cyclopropane ring metabolites. Structural dynamics studies (e.g., cryo-EM or molecular docking) can clarify binding site interactions .

What methodologies are recommended for characterizing the stability of this compound under physiological conditions?

Basic Research Question
Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products. Include pH-dependent stability assays (pH 1.2–7.4) to simulate gastrointestinal and plasma environments . Report degradation kinetics using Arrhenius equations .

Advanced Research Question
Advanced studies should employ isotopic labeling (e.g., ¹³C or ²H) to trace degradation pathways. Mass spectrometry and NMR can identify reactive intermediates, such as ring-opened byproducts. Computational simulations (e.g., QSPR models) can predict shelf-life under varying storage conditions .

How can researchers design in vitro and in vivo models to evaluate the pharmacological potential of this compound?

Basic Research Question
For in vitro models, select cell lines expressing the target receptor/enzyme and validate using siRNA knockdown or CRISPR-Cas8. Include dose-response curves with at least three biological replicates . For in vivo studies, use species-matched pharmacokinetic models (e.g., rodent CYP450 isoforms) and justify sample sizes using power analysis .

Advanced Research Question
Advanced designs may incorporate organ-on-a-chip systems to assess tissue-specific toxicity. In vivo studies should integrate metabolomics to identify active metabolites and assess blood-brain barrier penetration via LC-MS/MS .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

Basic Research Question
Synthesize analogs with modifications to the cyclopropane ring or pyridine moiety. Use comparative IC50/EC50 data in target-specific assays (e.g., enzyme inhibition or receptor binding). Statistical tools like partial least squares (PLS) regression can correlate structural descriptors with activity .

Advanced Research Question
Leverage machine learning (e.g., random forest or neural networks) to predict SAR trends from large datasets. X-ray crystallography or cryo-EM of ligand-target complexes provides atomic-level insights into binding interactions .

How should researchers address ethical and reproducibility challenges in preclinical studies involving this compound?

Basic Research Question
Follow NIH guidelines for animal welfare, including randomization, blinding, and endpoint criteria . Publish raw data in repositories like Zenodo and provide detailed protocols in supplementary materials .

Advanced Research Question
Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use blockchain-based platforms for immutable data logging and third-party audits of experimental workflows .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Basic Research Question
Use software like ACD/Labs or ChemAxon to calculate logP, pKa, and solubility. Validate predictions with experimental data from shake-flask or potentiometric titrations .

Advanced Research Question
Employ molecular dynamics simulations to study solvent interactions and free energy landscapes. Quantum mechanical calculations (e.g., COSMO-RS) can predict partition coefficients in complex biological matrices .

How can contradictory findings in the literature about this compound’s mechanism of action be systematically evaluated?

Advanced Research Question
Conduct a systematic review using PRISMA guidelines to assess study quality and bias. Pathway enrichment analysis (e.g., KEGG or GO terms) can identify consensus biological pathways. CRISPR-based gene knockout screens may resolve whether off-target effects explain discrepancies .

What are best practices for integrating this compound into multi-target drug discovery projects?

Advanced Research Question
Use polypharmacology networks to map interactions with secondary targets. Phenotypic screening in disease-relevant models (e.g., 3D tumor spheroids) can uncover synergistic effects with existing drugs .

How should researchers approach the patenting of novel this compound derivatives while maintaining academic transparency?

Advanced Research Question
File provisional patents before public disclosure. Collaborate with university technology transfer offices to ensure compliance with open-access policies. Publish synthetic routes and biological data in peer-reviewed journals after patent submission .

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N-Cyclopropylisonicotinamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.